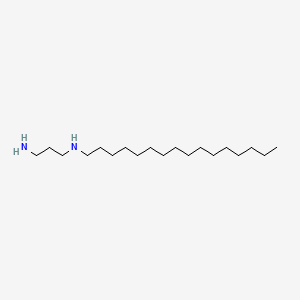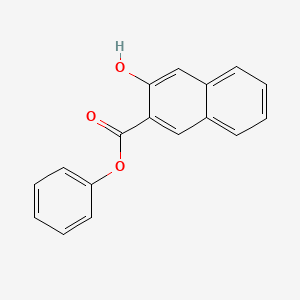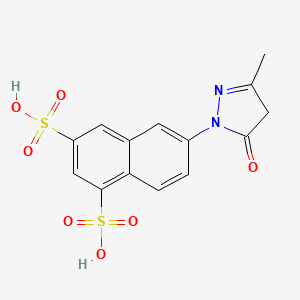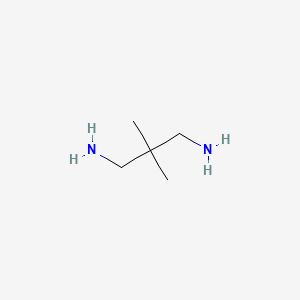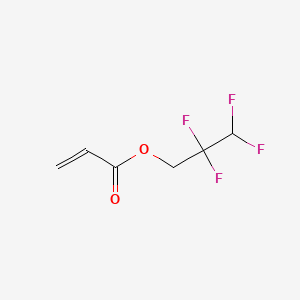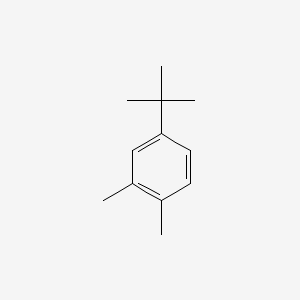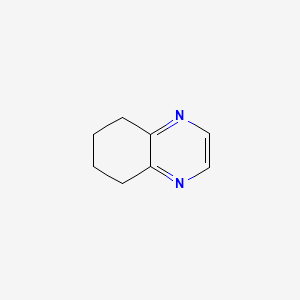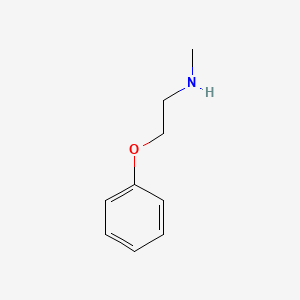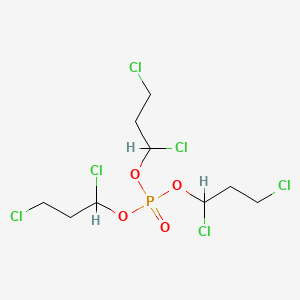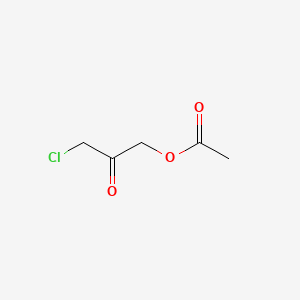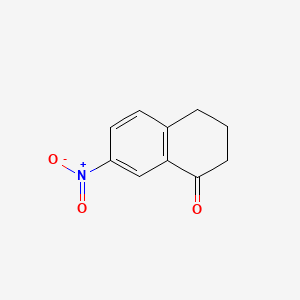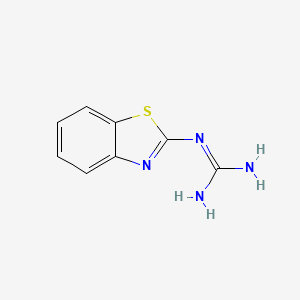
(2-Benzothiazolyl)-guanidine
説明
“(2-Benzothiazolyl)-guanidine” is a compound with the molecular formula C8H8N4S . It is also known by other names such as “N-1,3-benzothiazol-2-ylguanidine” and "1-(Benzo[d]Thiazol-2-yl)guanidine" . The compound has a molecular weight of 192.24 g/mol .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research. Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents . Many reactions are performed in water as the solvent, making the process much cheaper .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 22 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 guanidine derivative, 2 primary amines (aliphatic), and 1 Thiazole .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 192.24 g/mol . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .科学的研究の応用
Antibacterial and Antitubercular Applications
- Antibacterial and Antitubercular Activities : A study by Bhargava and Choubey (1970) synthesized various N-p-chlorophenyl-N′-2-(substituted) benzothiazolyl-N″-alkyl guanidines and evaluated their antibacterial and antitubercular activities. They found that some of these compounds, including those with a (2-Benzothiazolyl)-guanidine structure, showed effectiveness against bacteria such as B. subtilis, S. aureus, S. typhi., E. coli, and A. tumefaciens, as well as antitubercular activity against M. tuberculosis (H37Rv) (Bhargava & Choubey, 1970).
Neuroprotective Agent Potential
- Neuroprotection in Brain Diseases : Anzini et al. (2010) synthesized a series of amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole, structurally related to riluzole, a neuroprotective drug. These compounds demonstrated significant attenuation of neuronal injury in an in vitro ischemia/reperfusion injury protocol, with certain derivatives showing antioxidant properties and activity on voltage-dependent Na(+) and Ca(2+) currents in neurons (Anzini et al., 2010).
Chemical Reactions and Synthesis
- Synthesis and Reaction Studies : The work by Dolzhenko et al. (2006) explored the reaction of benzothiazolyl-2-guanidines with trichloroacetonitrile, leading to the formation of various compounds, including 2,4-diimino[1,3,5]triazino[2,1-a][1,3]benzothiazoles. These reactions were significant in understanding the chemical properties and potential applications of benzothiazolyl-guanidines (Dolzhenko et al., 2006).
Medicinal Chemistry
- Role in Medicinal Chemistry : Rosales-Hernández et al. (2022) discussed the significance of benzazoles, like 2-guanidinobenzazoles, in medicinal chemistry. These compounds, including this compound, are of interest due to their diverse biological activities and potential therapeutic applications. The review covered various synthetic approaches and pharmacological activities, such as cytotoxicity, cell proliferation inhibition, and angiogenesis (Rosales-Hernández et al., 2022).
Anti-inflammatory and Analgesic Properties
- Anti-inflammatory and Analgesic Activities : Naik and Pandeya (1994) evaluated certain 1-[2-(substituted benzothiazolyl]-1,3-dimethyl-4-aryl guanidines for their anti-inflammatory and analgesic properties. They found that compounds with a p-methoxy group substitution in the aryl ring were most active, showing equivalent potency to standard drugs (Naik & Pandeya, 1994).
将来の方向性
The future directions in the research of “(2-Benzothiazolyl)-guanidine” and its derivatives involve the development of new synthetic approaches and patterns of reactivity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This may be useful for developing new drugs and materials .
作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
The inhibition of the aforementioned enzymes suggests that this compound may affect a variety of biochemical pathways, including dna replication, cell wall synthesis, and various metabolic processes .
Result of Action
The inhibition of various enzymes suggests that this compound may have broad-spectrum antibacterial activity .
生化学分析
Biochemical Properties
(2-Benzothiazolyl)-guanidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway, which is significant in diabetic complications . Additionally, this compound interacts with amyloid-binding alcohol dehydrogenase, inhibiting its interaction with amyloid beta peptide, which is relevant in Alzheimer’s disease . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic promise.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects . These cellular effects underscore the compound’s potential in treating various diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, this compound inhibits aldose reductase by binding to its active site, preventing the enzyme from catalyzing the reduction of glucose to sorbitol . Additionally, it modulates gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation . These molecular mechanisms provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to cellular adaptation, resulting in changes in cellular responses and potential resistance . Understanding these temporal effects is essential for optimizing the compound’s therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound inhibits aldose reductase, affecting the polyol pathway and reducing the accumulation of sorbitol in diabetic tissues . Additionally, the compound modulates the activity of enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these molecules. For instance, this compound is transported into cells via organic cation transporters, which facilitate its uptake and distribution . Once inside the cells, the compound binds to specific proteins, influencing its localization and biological activity . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound is localized to the mitochondria, where it exerts its effects on cellular metabolism and oxidative stress . Additionally, the compound’s localization to the nucleus influences gene expression and cell signaling pathways . Understanding these subcellular localization mechanisms is crucial for elucidating the compound’s therapeutic potential.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-7(10)12-8-11-5-3-1-2-4-6(5)13-8/h1-4H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHWARSFUCGBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180474 | |
| Record name | Guanidine, (2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2582-07-2 | |
| Record name | N-2-Benzothiazolylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Guanidinobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Benzothiazolyl)-guanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, (2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzothiazol-2-ylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-GUANIDINOBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A9FH54B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications have been explored in (2-Benzothiazolyl)-guanidine derivatives and how do these modifications impact their biological activity?
A1: Research has focused on synthesizing various N,N'-di-(substituted 2-Benzothiazolyl)guanidines to investigate their anti-tubercular and CNS depressant properties. [] While the exact structural modifications and their impact on activity aren't detailed in the provided abstracts, this approach highlights the importance of Structure-Activity Relationship (SAR) studies. By systematically altering substituents on the guanidine and benzothiazole rings, researchers can identify key structural features responsible for desired biological activities and optimize compounds for improved potency and selectivity.
Q2: What are the primary applications of this compound derivatives being investigated?
A2: The research highlights two main areas of interest for this compound derivatives:
- Anti-tubercular Agents: The synthesis of N,N'-di-(substituted 2-Benzothiazolyl)guanidines is specifically being explored for their potential in combating tuberculosis. [] This suggests these compounds may possess mechanisms that target Mycobacterium tuberculosis, the causative agent of the disease.
- CNS Depressants: The exploration of these compounds as CNS depressants points towards their potential interaction with the central nervous system. [] This could involve various mechanisms, such as influencing neurotransmitter activity or affecting neuronal excitability. Further research is needed to elucidate the specific pathways involved.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




